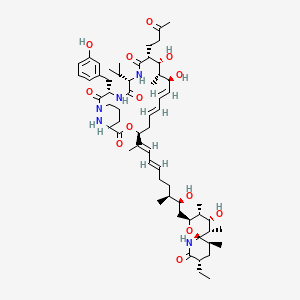
Sanglifehrin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sanglifehrin A is a polyketide natural product known for its potent immunosuppressive activity. It was first isolated from the fermentation broth of the actinomycete Streptomyces sp. A92-308110 in 1999 . This compound is structurally unique, featuring a 22-membered macrocycle and a rare 6,6-spirocyclic lactam unit . This compound has garnered significant interest due to its ability to bind cyclophilins and its potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Sanglifehrin A involves several key steps, including the construction of the macrocyclic core and the formation of the spirocyclic lactam. One approach involves the use of Brown crotylation to install stereocenters, followed by cross metathesis with crotonaldehyde using Hoveyda-Grubbs Second Generation catalyst . The macrocycle is then closed via ring-closing metathesis, and the spirocyclic lactam is formed through a stereo-controlled spirocyclization .
Industrial Production Methods: Industrial production of this compound typically involves fermentation of the Streptomyces sp. A92-308110 strain. The fermentation broth is then subjected to extraction and purification processes to isolate the compound .
Análisis De Reacciones Químicas
Oxidative Cleavage of the C26-C27 Exocyclic Double Bond
Selective oxidation of SFA's exocyclic double bond generates two fragments:
-
Spirolactam-containing fragment (1)
-
Macrolide fragment (2)
| Reaction Conditions | Products | Affinity for Cyclophilin A (IC₅₀) |
|---|---|---|
| Oxidative cleavage at C26-C27 | Fragment 1 + Fragment 2 | 29 ± 2.1 nM (Fragment 2) |
This reaction confirmed that SFA's cyclophilin-binding activity resides entirely within the macrocyclic portion (Fragment 2), as its affinity matched the parent compound . Structural studies of Fragment 2 analogs bound to cyclophilin A revealed interactions identical to SFA .
Stille Coupling for Fragment Assembly
A palladium-catalyzed Stille coupling unites the macrocycle with the spirocyclic lactam:
| Components | Catalyst System | Product |
|---|---|---|
| Vinyl stannane (13) + Bromide (61b) | Pd(PPh₃)₄, LiCl | SFA precursor |
This cross-coupling reaction achieves stereochemical fidelity and high efficiency, critical for constructing SFA's complex architecture .
Macrolactonization Strategies
Two approaches were explored for macrocycle formation:
| Strategy | Outcome | Reference |
|---|---|---|
| Macrolactonization of iodovinyl acid (14) + Tripeptide (59) | Successful (61a) | |
| Macrolactamization of alternative precursors | Failed due to steric hindrance |
Functionalization of Key Moieties
-
C40 Modification : Analogs with substituents (e.g., 2-CF₃) exhibit enhanced anti-proliferative activity compared to natural SFA .
-
Spirolactamization : Acid-mediated cyclization of intermediate 62 yields spirolactam 94 (major product) .
Structural Insights from X-Ray Crystallography
The cyclophilin A–SFA complex (1.6 Å resolution) revealed:
-
Six hydrogen bonds between SFA's macrocycle and cyclophilin A .
-
Dimerization of CypA–SFA complexes in solution, suggesting a novel immunosuppressive mechanism .
These reactions and structural analyses underscore SFA's synthetic complexity and provide a roadmap for developing analogs with tailored immunosuppressive or antifibrotic properties .
Aplicaciones Científicas De Investigación
Sanglifehrin A has a wide range of scientific research applications:
Chemistry: It serves as a valuable tool for studying cyclophilin-binding compounds and their mechanisms.
Biology: this compound is used to investigate the role of cyclophilins in cellular processes.
Mecanismo De Acción
Sanglifehrin A exerts its effects by binding to cyclophilin A, a peptidyl-prolyl isomerase involved in protein folding. This binding inhibits the isomerase activity of cyclophilin A, thereby affecting various cellular processes . Unlike other immunosuppressive drugs, this compound does not inhibit the phosphatase activity of calcineurin. Instead, it blocks IL-2-dependent T cell proliferation at the G1 phase of the cell cycle . Additionally, this compound induces the secretion of cyclophilin B from the endoplasmic reticulum, preventing the synthesis of collagen type I in activated myofibroblasts .
Comparación Con Compuestos Similares
- Cyclosporin A
- FK506 (Tacrolimus)
- Rapamycin (Sirolimus)
Propiedades
Número CAS |
187148-13-6 |
|---|---|
Fórmula molecular |
C60H91N5O13 |
Peso molecular |
1090.4 g/mol |
Nombre IUPAC |
(3S,6S,9R,10R,11S,12S,13E,15E,18S,21S)-18-[(2E,4E,8S,9S)-10-[(2S,3R,4S,5S,6R,9S,11S)-9-ethyl-4-hydroxy-3,5,11-trimethyl-8-oxo-1-oxa-7-azaspiro[5.5]undecan-2-yl]-9-hydroxy-8-methyldeca-2,4-dien-2-yl]-10,12-dihydroxy-3-[(3-hydroxyphenyl)methyl]-11-methyl-9-(3-oxobutyl)-6-propan-2-yl-19-oxa-1,4,7,25-tetrazabicyclo[19.3.1]pentacosa-13,15-diene-2,5,8,20-tetrone |
InChI |
InChI=1S/C60H91N5O13/c1-11-43-30-37(6)60(63-55(43)72)41(10)53(70)40(9)51(78-60)33-49(69)35(4)20-14-12-15-21-36(5)50-26-17-13-16-25-48(68)39(8)54(71)45(28-27-38(7)66)56(73)62-52(34(2)3)57(74)61-47(32-42-22-18-23-44(67)31-42)58(75)65-29-19-24-46(64-65)59(76)77-50/h12-13,15-18,21-23,25,31,34-35,37,39-41,43,45-54,64,67-71H,11,14,19-20,24,26-30,32-33H2,1-10H3,(H,61,74)(H,62,73)(H,63,72)/b15-12+,17-13+,25-16+,36-21+/t35-,37-,39-,40-,41-,43-,45+,46-,47-,48-,49-,50-,51-,52-,53-,54+,60+/m0/s1 |
Clave InChI |
ONJZYZYZIKTIEG-CFBQITSMSA-N |
SMILES isomérico |
CC[C@H]1C[C@@H]([C@@]2([C@H]([C@H]([C@H]([C@@H](O2)C[C@@H]([C@@H](C)CC/C=C/C=C(\C)/[C@@H]3C/C=C/C=C/[C@@H]([C@@H]([C@H]([C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N4CCC[C@H](N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
SMILES canónico |
CCC1CC(C2(C(C(C(C(O2)CC(C(C)CCC=CC=C(C)C3CC=CC=CC(C(C(C(C(=O)NC(C(=O)NC(C(=O)N4CCCC(N4)C(=O)O3)CC5=CC(=CC=C5)O)C(C)C)CCC(=O)C)O)C)O)O)C)O)C)NC1=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















